Benzyl 4-(aminomethyl)piperidine-1-carboxylate CAS number
Benzyl 4-(aminomethyl)piperidine-1-carboxylate CAS number
An In-Depth Technical Guide to Benzyl 4-(aminomethyl)piperidine-1-carboxylate
Core Topic: Benzyl 4-(aminomethyl)piperidine-1-carboxylate CAS Number: 157023-34-2 Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl 4-(aminomethyl)piperidine-1-carboxylate, a pivotal building block in modern medicinal chemistry. Identified by its CAS Number 157023-34-2, this bifunctional molecule features a Cbz-protected piperidine nitrogen and a primary aminomethyl group, making it an exceptionally versatile scaffold. Its primary utility lies in its role as a linker component for Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to induce targeted protein degradation. This document details the compound's physicochemical properties, provides an expert-guided perspective on its synthesis and characterization, explores its critical application in PROTAC development, and outlines essential safety and handling protocols. The guide is structured to serve as a practical resource for scientists engaged in drug discovery and development, offering both foundational knowledge and actionable insights.
Introduction and Molecular Significance
Benzyl 4-(aminomethyl)piperidine-1-carboxylate is a non-commercial chemical compound that has gained significant traction as a key intermediate in synthetic and medicinal chemistry. The molecule's structure is defined by a piperidine ring, a common motif in FDA-approved drugs due to its favorable three-dimensional geometry and ability to improve pharmacokinetic properties[1].
The strategic placement of two distinct functional groups underpins its utility:
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The Benzyl Carbamate (Cbz or Z group): This moiety serves as a robust protecting group for the piperidine nitrogen. Its stability across a wide range of reaction conditions, coupled with well-established methods for its removal (typically catalytic hydrogenation), allows for selective chemical transformations at the other end of the molecule.
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The Primary Aminomethyl Group (-CH₂NH₂): This nucleophilic group is the primary reactive handle for conjugation. It can be readily coupled with carboxylic acids, activated esters, or other electrophiles to elongate chemical structures, a crucial step in the assembly of complex molecules like PROTACs.
Its most prominent application is as a linker element in the synthesis of PROTACs[2][3]. PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome[2][3]. The linker is not merely a spacer but plays a critical role in dictating the orientation and proximity of the two recruited proteins, thereby influencing the efficiency and selectivity of the degradation process. The piperidine core of this compound provides a semi-rigid, non-planar scaffold that can help achieve the optimal vector and distance for forming a productive ternary complex (E3 Ligase-PROTAC-Target Protein).
Physicochemical Properties and Characterization
Accurate characterization is the bedrock of chemical synthesis and application. The key properties of Benzyl 4-(aminomethyl)piperidine-1-carboxylate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 157023-34-2 | [3][4][5] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [3][5] |
| Molecular Weight | 248.33 g/mol | [3][5] |
| Appearance | Light yellow to yellow liquid | [5] |
| Purity (Typical) | ≥99% (HPLC) | [5] |
| Storage Conditions | 4°C, protect from light. For long-term storage in solvent, -80°C for 6 months or -20°C for 1 month is recommended. | [2][5] |
Analytical Characterization Protocol
Trustworthy characterization ensures the identity and purity of the material, which is non-negotiable for its use in drug development. A self-validating analytical workflow is essential.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides confirmation of the proton skeleton. Expect to see characteristic peaks for the benzylic protons (~5.1 ppm), aromatic protons (7.3-7.4 ppm), and distinct signals for the piperidine and aminomethyl protons. Integration of these signals should be consistent with the structure[5].
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¹³C NMR: Confirms the carbon framework, including the carbonyl carbon of the carbamate (~155 ppm) and the aromatic carbons.
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Mass Spectrometry (MS):
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Used to confirm the molecular weight. Electrospray ionization (ESI) in positive mode should show a prominent ion corresponding to [M+H]⁺ at m/z ≈ 249.34. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within ±5 ppm.
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High-Performance Liquid Chromatography (HPLC):
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The primary method for determining purity[5]. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% TFA or formic acid) is typically employed. Purity is determined by the area percentage of the main peak detected by a UV detector (e.g., at 254 nm).
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Representative Synthesis Protocol
While multiple synthetic routes exist, a common and logical approach involves the reduction of a nitrile intermediate. This pathway is advantageous due to the accessibility of starting materials and the reliability of the chemical transformations.
Overall Reaction: Benzyl 4-(cyanomethyl)piperidine-1-carboxylate → Benzyl 4-(aminomethyl)piperidine-1-carboxylate
Step-by-Step Methodology
Expertise Note: This protocol begins with the commercially available Benzyl 4-(bromomethyl)piperidine-1-carboxylate (CAS 159275-17-9)[6]. The choice of a strong, non-nucleophilic base in Step 1 is critical to favor substitution over elimination. For the reduction in Step 2, Lithium Aluminum Hydride (LAH) is a powerful reducing agent suitable for converting nitriles to primary amines. Extreme caution is required when handling LAH due to its reactivity with water.
Step 1: Synthesis of Benzyl 4-(cyanomethyl)piperidine-1-carboxylate (Intermediate)
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To a solution of Benzyl 4-(bromomethyl)piperidine-1-carboxylate (1.0 eq) in a polar aprotic solvent like DMSO or DMF, add sodium cyanide (NaCN, ~1.2 eq).
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Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60°C) and monitor by TLC or LC-MS until the starting material is consumed.
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Upon completion, carefully pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure nitrile intermediate.
Step 2: Reduction to Benzyl 4-(aminomethyl)piperidine-1-carboxylate (Final Product)
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In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), prepare a suspension of Lithium Aluminum Hydride (LAH, ~2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0°C using an ice bath.
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Dissolve the nitrile intermediate from Step 1 in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel. Causality: The slow, dropwise addition is crucial to control the exothermic reaction and prevent dangerous temperature spikes.
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After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
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Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams (Fieser workup). This procedure is designed to safely neutralize the excess LAH and precipitate aluminum salts into a filterable solid.
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Stir the resulting suspension vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
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Concentrate the filtrate under reduced pressure to yield the crude product, Benzyl 4-(aminomethyl)piperidine-1-carboxylate, which can be used as is or purified further if necessary.
Application in PROTAC-Based Drug Discovery
The primary role of Benzyl 4-(aminomethyl)piperidine-1-carboxylate is as a versatile building block for constructing the linkers of PROTAC molecules[2][3].
The Role as a Linker Precursor
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Amide Bond Formation: The primary amine of the title compound is readily coupled to a carboxylic acid on either the E3 ligase ligand or the target protein ligand. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) facilitate this transformation efficiently.
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Cbz-Deprotection and Further Elongation: After the first coupling, the Cbz group on the piperidine nitrogen is removed via catalytic hydrogenation (H₂, Pd/C). This reveals a secondary amine.
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Final Coupling: This newly exposed secondary amine can then be coupled to the other half of the PROTAC (the part containing the other ligand and any remaining linker components), completing the synthesis of the final heterobifunctional molecule.
The piperidine ring provides a degree of conformational constraint and three-dimensionality that is often superior to simple, flexible alkyl chains, potentially leading to more potent and selective PROTACs[1].
Safety, Handling, and Storage
As a laboratory chemical, proper handling is imperative to ensure user safety. The following information is synthesized from supplier Safety Data Sheets (SDS)[4].
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GHS Classification: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3)[4].
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Precautionary Statements (Prevention):
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First-Aid Measures (Response):
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4].
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If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse[4].
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If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing[4].
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If Swallowed: Rinse mouth. Do NOT induce vomiting; call a physician[4].
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Storage and Handling:
Conclusion
Benzyl 4-(aminomethyl)piperidine-1-carboxylate (CAS 157023-34-2) is more than just a chemical intermediate; it is an enabling tool for the advancement of targeted protein degradation. Its well-defined structure, featuring orthogonally protected amino functionalities, provides a reliable and versatile platform for the rational design and synthesis of PROTACs and other complex bioactive molecules. Understanding its properties, synthesis, and safe handling is fundamental for any researcher aiming to leverage its potential in the ongoing quest for novel therapeutics. This guide serves as a foundational resource, grounded in established chemical principles and safety standards, to aid scientists in this endeavor.
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